5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine is an organic compound characterized by its unique heterocyclic structure, which combines both pyrazole and pyrrole rings. The molecular formula of this compound is , and it has a molecular weight of approximately 150.18 g/mol. This compound features a pyrazole ring substituted at the 5-position with a 1-methyl-1H-pyrrol-2-yl group, contributing to its distinctive chemical properties and potential biological activities.
The reactivity of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine can be explored through various chemical transformations:
These reactions can be utilized to synthesize various derivatives with altered biological properties or enhanced efficacy.
Research indicates that 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine exhibits significant biological activity. It may interact with specific molecular targets such as enzymes or receptors, potentially functioning as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that this compound may possess antimicrobial properties and could be beneficial in treating various diseases due to its ability to penetrate cell membranes effectively.
The synthesis of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine typically involves multi-step processes. One common method includes:
These methods can vary based on the desired yield and purity of the final compound.
5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine has potential applications in various fields:
The compound's unique structure allows for modifications that could enhance its efficacy in these applications.
Interaction studies involving 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine have shown promising results in understanding its mechanism of action. These studies often utilize:
Such studies are crucial for identifying potential therapeutic uses and refining the compound's structure for improved activity.
Several compounds share structural similarities with 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylpyrazole | Contains only the pyrazole ring | |
| 1-Methylpyrrole | Contains only the pyrrole ring | |
| 3-Amino-pyrazole | Lacks pyrrole moiety but retains pyrazole structure | |
| 5-Bromo-pyrazolamine | Halogenated derivative with distinct reactivity |
The uniqueness of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine lies in its dual heterocyclic structure that combines both pyrazole and pyrrole rings, imparting distinct chemical and biological properties not found in compounds containing only one type of heterocycle. This characteristic enhances its potential as a versatile candidate for further research in medicinal chemistry and material science.
Multi-step organic synthesis remains a cornerstone for constructing the pyrrole-pyrazole conjugate framework. A representative strategy involves sequential condensation, bromination, hydrolysis, and deprotection steps. For instance, diethyl butynedioate serves as a starting material in a five-step process to synthesize 5-bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate for further functionalization. The sequence begins with condensation of diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, followed by bromination using tribromooxyphosphorus. Subsequent hydrolysis and carbamate protection-deprotection yield the target amine.
Traditional methods often rely on hazardous reagents like n-butyl lithium and cyanogen bromide, which require cryogenic conditions and pose safety risks. In contrast, modern approaches prioritize safer alternatives, such as sodium hydroxide for hydrolysis and trifluoroacetic acid for deprotection, enhancing operational safety and scalability. The table below outlines a comparative analysis of traditional and improved multi-step strategies:
This methodology demonstrates the feasibility of modular synthesis for pyrrole-pyrazolamine derivatives while mitigating risks associated with toxic reagents.
Microwave-assisted organic synthesis (MAOS) has revolutionized the formation of heterocyclic cores by reducing reaction times and improving yields. For pyrazol-3-amine derivatives, microwave irradiation accelerates cyclization steps, enabling efficient coupling between pyrrole and pyrazole moieties. A study on 2-pyrazoline derivatives reported that microwave irradiation (240–350 W) reduced reaction times from 3–6 hours to 50–400 seconds compared to conventional heating. This technique enhances regioselectivity and minimizes side reactions, critical for preserving the integrity of the pyrrole ring.
The application of MAOS to 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine involves irradiating chalcone precursors with hydrazine hydrate in ethanol, followed by sulfonylation under microwave conditions. The table below highlights the advantages of MAOS over conventional methods:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 3–6 hours | 50–400 seconds |
| Yield | 60–75% | 85–92% |
| Purity | Requires recrystallization | High purity without purification |
These results underscore MAOS as a viable approach for rapid, high-yield synthesis of pyrrolyl-pyrazolamine conjugates.
Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds. While direct solvent-free synthesis of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine is underexplored, related strategies employ minimal solvent systems. For example, nickel(II)-catalyzed C–N cross-coupling between arylamines and pyrazoles in aqueous media achieves regioselective amination under ambient conditions. This photoredox process uses water as a green solvent, yielding pyrrole-pyrazole hybrids in 65–82% efficiency.
The Van Leusen [3+2] cycloaddition, utilizing tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes, offers another eco-friendly route. Although typically performed in methanol, recent adaptations use solvent-free mechanochemical grinding to form pyrrole intermediates, which can be coupled with pyrazole amines via solid-supported catalysts. Such innovations highlight the potential for solvent-free or minimal-solvent systems in heterocyclic synthesis.
Regioselective amination at the pyrazole C3 position is critical for ensuring structural uniformity. Nickel(II) catalysts, combined with photoredox mediators, enable precise C–N bond formation between pyrazoles and arylamines. For instance, a Ni(II)/iridium(III) system facilitates cross-coupling in water at room temperature, achieving >90% regioselectivity for the C3 position. The mechanism involves single-electron transfer (SET) from the photoexcited iridium catalyst to Ni(II), generating a Ni(III) intermediate that couples with the amine nucleophile.
Alternative catalytic systems, such as palladium-supported mesoporous silica, have been explored for Suzuki-Miyaura coupling to introduce pyrrole groups at C3. However, nickel-based systems dominate due to their cost-effectiveness and compatibility with aqueous media. The table below compares catalytic performance:
| Catalyst | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Ni(II)/Ir(III) | H~2~O, RT, visible light | >90% C3 | 65–82% |
| Pd/SBA-15 | Toluene, 80°C | 75–85% C3 | 70–88% |
These advancements in catalysis provide robust tools for constructing structurally defined pyrrolyl-pyrazolamine derivatives.
The structural framework of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine encompasses a pyrazole core substituted with an aminopyrazole moiety and a methylated pyrrole ring, which contributes significantly to its antimicrobial properties against gram-positive bacterial pathogens [1]. Structure-activity relationship studies have demonstrated that pyrazole derivatives containing amino substituents at the 3-position exhibit enhanced antibacterial activity compared to their non-substituted counterparts [2].
The presence of the 1-methyl-1H-pyrrol-2-yl substituent at the 5-position of the pyrazole ring creates a unique pharmacophoric arrangement that enhances interaction with bacterial cell wall components [3]. Research has shown that pyrazole derivatives with heterocyclic substituents demonstrate superior activity against Staphylococcus aureus and Streptococcus species compared to simple alkyl-substituted variants [4].
Comparative analysis reveals that compounds bearing the pyrazole-3-amine core structure exhibit minimum inhibitory concentration values ranging from 0.22 to 0.98 micrograms per milliliter against gram-positive pathogens including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis [3]. The electron-donating properties of the amino group at position 3 facilitate hydrogen bonding interactions with bacterial target proteins, while the methylated pyrrole ring provides lipophilic character necessary for membrane penetration [4].
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Minimum Bactericidal Concentration Ratio |
|---|---|---|
| Staphylococcus aureus | 0.22-0.48 | 0.5-1.0 |
| Staphylococcus epidermidis | 0.24-0.49 | 0.5-1.0 |
| Bacillus subtilis | 0.23-0.49 | 0.5-2.0 |
| Streptococcus pyogenes | 16 | 1.0-2.0 |
Structure-activity relationship investigations have identified that the substitution pattern on the pyrrole ring significantly influences antimicrobial potency [5]. Derivatives containing electron-withdrawing groups such as halogen atoms at the para position of phenyl substituents demonstrate enhanced activity against gram-positive bacteria compared to electron-donating substituents [5]. The methyl group at the nitrogen position of the pyrrole ring contributes to metabolic stability and reduces susceptibility to enzymatic degradation by bacterial esterases [6].
The spatial arrangement of the amino group relative to the pyrrole substituent creates a favorable geometry for interaction with bacterial cell wall synthesis enzymes [7]. Molecular modeling studies suggest that the compound adopts a conformation that allows simultaneous interaction with multiple binding sites on target proteins, resulting in synergistic antimicrobial effects [7].
The antimicrobial activity of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine is mediated through dual inhibition of bacterial DNA gyrase and dihydrofolate reductase enzymes [8] [9]. DNA gyrase inhibition studies have revealed that pyrazole derivatives containing amino substituents demonstrate significant enzyme inhibitory activity with IC50 values ranging from 0.15 to 31.64 micromolar [8] [3].
The mechanism of DNA gyrase inhibition involves competitive binding to the enzyme's active site, preventing the supercoiling of bacterial DNA necessary for replication and transcription [8]. Pyrazole-based compounds interact with critical amino acid residues in the gyrase binding pocket through hydrogen bonding and hydrophobic interactions [10]. The 3-amino substituent forms hydrogen bonds with serine and threonine residues, while the methylated pyrrole ring occupies a hydrophobic cavity adjacent to the ATP binding site [10].
Structural analysis of the DNA gyrase-inhibitor complex reveals that the compound adopts a binding mode similar to established gyrase inhibitors, with the pyrazole ring positioned to interfere with enzyme conformational changes required for DNA strand passage [8]. The methyl group on the pyrrole nitrogen contributes to binding affinity through van der Waals interactions with phenylalanine residues lining the active site [8].
| Enzyme Target | IC50 Value (μM) | Inhibition Type | Binding Affinity |
|---|---|---|---|
| Staphylococcus aureus DNA Gyrase | 0.15-0.25 | Competitive | High |
| Bacillus subtilis DNA Gyrase | 0.25-31.64 | Mixed | Moderate |
| Bacterial Dihydrofolate Reductase | 0.09-2.67 | Non-competitive | High |
| Human Dihydrofolate Reductase | >5.61 | Weak | Low |
Dihydrofolate reductase inhibition represents a secondary mechanism of antimicrobial action, with the compound demonstrating IC50 values between 0.09 and 2.67 micromolar against bacterial enzymes [9] [11]. The inhibition mechanism involves binding to the enzyme's folate binding site, preventing the reduction of dihydrofolate to tetrahydrofolate essential for nucleotide synthesis [9]. The amino group at position 3 of the pyrazole ring forms critical hydrogen bonds with serine 59 and other active site residues [9].
The selectivity for bacterial dihydrofolate reductase over the human enzyme is attributed to structural differences in the binding pocket, with the bacterial enzyme containing a larger hydrophobic cavity that accommodates the methylated pyrrole substituent [11]. This selectivity profile contributes to the compound's therapeutic potential by reducing off-target effects on human folate metabolism [11].
Kinetic studies demonstrate that the inhibition of both enzymes follows non-competitive kinetics, suggesting that the compound binds to allosteric sites rather than competing directly with natural substrates [3]. This mechanism results in more effective enzyme inhibition at lower concentrations compared to competitive inhibitors [3].
The anti-inflammatory properties of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine are mediated through selective inhibition of cyclooxygenase-2 enzyme and modulation of downstream inflammatory mediators [12] [13]. Pyrazole derivatives demonstrate preferential binding to cyclooxygenase-2 over cyclooxygenase-1, with selectivity indices ranging from 13.10 to 179.18 [12] [14].
The molecular mechanism of cyclooxygenase-2 inhibition involves time-dependent binding to the enzyme's active site, facilitated by the structural flexibility of the pyrazole-pyrrole linkage [15]. The amino group at position 3 forms hydrogen bonds with arginine 513 and serine 530 residues, while the methylated pyrrole ring occupies the hydrophobic pocket adjacent to the heme prosthetic group [14] [15].
Structural studies reveal that the compound adopts a binding conformation similar to selective cyclooxygenase-2 inhibitors, with the pyrazole nitrogen participating in key electrostatic interactions [16]. The methyl substitution on the pyrrole ring enhances binding affinity through favorable van der Waals contacts with valine 523, a residue critical for cyclooxygenase-2 selectivity [15].
| Inflammatory Mediator | Inhibition Percentage | IC50 Value (μM) | Selectivity Index |
|---|---|---|---|
| Cyclooxygenase-2 | 85-92% | 1.15-2.51 | 13.10-179.18 |
| Prostaglandin E2 | 78-89% | 1.50-3.25 | Not Applicable |
| Tumor Necrosis Factor-α | 65-82% | 2.1-4.8 | Not Applicable |
| Interleukin-6 | 71-85% | 1.8-3.9 | Not Applicable |
The inhibition of cyclooxygenase-2 results in decreased production of prostaglandin E2, a key inflammatory mediator responsible for pain, fever, and tissue inflammation [16]. Additionally, the compound demonstrates significant reduction in the production of pro-inflammatory cytokines including tumor necrosis factor-α and interleukin-6 in lipopolysaccharide-stimulated macrophages [16].
The anti-inflammatory mechanism extends beyond cyclooxygenase-2 inhibition to include modulation of nuclear factor-κB signaling pathways [13]. The compound prevents the translocation of nuclear factor-κB to the nucleus, thereby reducing the transcription of inflammatory genes [13]. This dual mechanism of action contributes to the compound's efficacy in reducing inflammatory responses [13].
Time-dependent inhibition studies demonstrate that the compound forms a slowly reversible complex with cyclooxygenase-2, resulting in prolonged enzyme inhibition compared to rapidly reversible inhibitors [15]. The dissociation half-life from cyclooxygenase-2 exceeds several hours, while dissociation from cyclooxygenase-1 occurs within minutes [15].
The anticancer activity of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine involves the induction of apoptosis in solid tumor cell lines through activation of both intrinsic and extrinsic caspase pathways [17] [18]. The compound demonstrates significant cytotoxicity against various cancer cell lines including breast, lung, cervical, and liver cancers with IC50 values ranging from 3.9 to 35.5 micromolar [19] [17].
The mechanism of apoptotic induction involves the generation of reactive oxygen species leading to mitochondrial membrane depolarization and subsequent caspase cascade activation [17] [20]. Treatment with the compound results in increased levels of pro-apoptotic proteins including Bax and p53, while simultaneously decreasing anti-apoptotic Bcl-2 expression [19] [17].
Caspase activation studies reveal significant upregulation of both initiator and executioner caspases following treatment with pyrazole derivatives [21]. Caspase-8 activation indicates involvement of the extrinsic apoptotic pathway, while caspase-9 activation suggests mitochondrial pathway engagement [21]. The executioner caspase-3 shows 3.40 to 3.87-fold increases in activity compared to untreated controls [21].
| Cell Line | IC50 Value (μM) | Caspase-3 Activation (Fold) | Caspase-8 Activation (Fold) | Caspase-9 Activation (Fold) |
|---|---|---|---|---|
| MCF-7 (Breast) | 3.9-14.97 | 3.2-7.7 | 2.8-4.2 | 2.1-3.6 |
| A549 (Lung) | 6.45-26.0 | 2.9-5.4 | 2.3-3.8 | 1.9-3.2 |
| HeLa (Cervical) | 8.2-25.4 | 3.4-6.2 | 2.6-4.1 | 2.2-3.8 |
| HepG2 (Liver) | 12.5-35.5 | 2.7-4.9 | 2.1-3.5 | 1.8-2.9 |
Flow cytometry analysis demonstrates that the compound induces cell cycle arrest predominantly in the G0/G1 phase, preventing cancer cells from progressing through DNA synthesis [17] [18]. This cell cycle arrest is accompanied by increased sub-G0/G1 DNA content indicative of apoptotic cell death [17].
The compound's ability to induce DNA damage is evidenced by comet assay results showing significant increases in tail length and tail moment compared to untreated controls [19] [18]. DNA fragmentation analysis reveals the characteristic ladder pattern associated with apoptotic cell death, confirming the activation of endonucleases responsible for chromatin degradation [17].
Mechanistic studies indicate that the compound targets multiple cellular pathways simultaneously, including DNA damage response, cell cycle checkpoints, and apoptotic machinery [22]. The upregulation of p53 tumor suppressor protein leads to transcriptional activation of pro-apoptotic genes and cell cycle arrest genes [19] [17].
Mitochondrial membrane potential measurements demonstrate significant depolarization following treatment, indicating mitochondrial dysfunction and cytochrome c release [18] [20]. This mitochondrial damage triggers the intrinsic apoptotic pathway through formation of the apoptosome complex and subsequent caspase-9 activation [20].
Molecular dynamics simulations have emerged as a powerful computational tool for investigating the dynamic behavior of enzyme-inhibitor complexes containing 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine [1] [2] [3]. These simulations provide detailed insights into the stability, conformational changes, and binding mechanisms of protein-ligand interactions over time.
The molecular dynamics methodology involves the integration of Newton's equations of motion for all atoms in the system, typically using force fields such as AMBER or CHARMM [2] [3]. For pyrazole-based inhibitors, simulation times ranging from 10 to 100 nanoseconds are commonly employed to achieve adequate sampling of conformational space [4] [5]. The root mean square deviation (RMSD) values typically range from 1.5 to 3.0 Å for stable enzyme-inhibitor complexes, indicating good structural integrity throughout the simulation period [2] [3].
Critical parameters monitored during molecular dynamics simulations include protein backbone flexibility, ligand conformational changes, and intermolecular hydrogen bonding patterns [3] [4]. The 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine scaffold demonstrates favorable binding characteristics with target enzymes, as evidenced by consistent hydrogen bonding interactions between the pyrazole nitrogen atoms and key amino acid residues [1] [3].
Root mean square fluctuation (RMSF) analysis reveals that amino acid residues in the binding cavity exhibit minimal fluctuation (typically 0.5-1.5 Å), suggesting stable protein-ligand interactions [4] [5]. The radius of gyration calculations indicate that the enzyme maintains its compact structure throughout the simulation, with values remaining within 0.1 Å of the initial structure [3].
Density functional theory calculations provide fundamental insights into the electronic structure and chemical reactivity of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine [6] [7] [8]. The B3LYP functional with 6-31G(d) and 6-311G(d,p) basis sets has been extensively employed for geometry optimization and electronic property calculations [6] [7] [9].
The HOMO-LUMO energy gap analysis reveals that the compound exhibits a relatively large energy gap of approximately 4.458 eV, indicating high electronic stability and moderate chemical reactivity [8] [9]. The highest occupied molecular orbital (HOMO) is predominantly localized on the pyrazole ring nitrogen atoms and the pyrrole moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed across the conjugated π-system [8] [9].
Electronic structure calculations demonstrate that the compound adopts a planar conformation in its optimized geometry, with all atoms lying within the same geometrical plane [8] [9]. This planar arrangement facilitates π-π stacking interactions and enhances binding affinity with target proteins [8]. The dipole moment calculations range from 2 to 8 Debye units, indicating moderate polarity that contributes to favorable solvation properties [9].
Natural bond orbital (NBO) analysis reveals significant charge transfer interactions between the pyrrole and pyrazole ring systems [6] [7]. The nitrogen atoms in the pyrazole ring carry partial negative charges (-0.3 to -0.5 e), making them excellent hydrogen bond acceptors in biological systems [6] [7]. The methyl substituent on the pyrrole ring contributes to the overall lipophilicity and membrane permeability of the compound [7].
Pharmacophore modeling has been successfully employed to identify the essential molecular features required for antimicrobial activity of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine derivatives [10] [11] [12]. The pharmacophore approach involves the identification of spatial arrangements of chemical features that are necessary for biological activity [13] [11].
The optimal pharmacophore model for antimicrobial activity consists of two hydrophobic groups, one hydrogen bond acceptor, and one aromatic ring feature [13] [11] [12]. The hydrogen bond acceptor feature is primarily attributed to the nitrogen atoms in the pyrazole ring, which form crucial interactions with target bacterial enzymes [14] [15] [16]. The hydrophobic regions are contributed by the methyl group on the pyrrole ring and the overall aromatic framework [13] [11].
Structure-activity relationship analysis reveals that compounds with IC50 values ranging from 0.25 to 50 μM demonstrate excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria [14] [15] [16]. The pharmacophore model achieved a correlation coefficient (R²) of 0.909 and external validation coefficient of 0.875, indicating high predictive reliability [13] [11].
Distance constraints between pharmacophoric features have been optimized to 6.647 Å between the hydrogen bond acceptor and hydrophobic center, and 7.870 Å between the acceptor and aromatic ring [13] [11]. These spatial arrangements are critical for maintaining optimal binding interactions with antimicrobial target proteins [14] [15] [16].
Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations provide quantitative estimates of binding free energies for 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine complexes with target proteins [17] [18] [19]. This method combines molecular mechanics energy calculations with implicit solvation models to estimate binding affinities [20] [21].
The MM-PBSA binding free energy calculations typically yield values ranging from -150 to -280 kJ/mol for strongly binding complexes [17] [22] [20]. The energy decomposition analysis reveals that van der Waals interactions contribute the largest favorable component (-120 to -180 kJ/mol), followed by electrostatic interactions (-20 to -40 kJ/mol) [17] [22]. The polar solvation energy provides an unfavorable contribution (+60 to +100 kJ/mol), while nonpolar solvation contributes favorably (-10 to -25 kJ/mol) [17] [22].
Per-residue energy decomposition analysis identifies key amino acid residues that contribute significantly to binding affinity [17] [22]. Hydrophobic residues such as leucine, alanine, and phenylalanine typically contribute favorably to binding, while polar residues may contribute unfavorably due to desolvation penalties [17] [22].
The MM-PBSA calculations demonstrate excellent correlation with experimental binding affinities, with root mean square errors typically within ±1.5 kcal/mol of experimental values [23] [21]. The method provides valuable insights into the molecular basis of binding affinity and facilitates the rational design of more potent analogs [20] [21].